REACTION_CXSMILES
|
[Na].[C:2]([O:6][CH3:7])(=[O:5])[CH2:3][SH:4].[Cl:8][C:9](Cl)=[CH:10][C:11]#[N:12]>CO>[NH2:12][C:11]1[CH:10]=[C:9]([Cl:8])[S:4][C:3]=1[C:2]([O:6][CH3:7])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC#N)Cl
|
Name
|
( 22 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame dried flask under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature <28° C
|
Type
|
WAIT
|
Details
|
was continued for an hour
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
was diluted with water
|
Type
|
EXTRACTION
|
Details
|
was extracted five times with 60 ml portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to furnish an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed under moderate pressure ("flash" chromatography) on a column of silica gel (Woelm 32-63 micrometers, i.d. 5 cm×height 18 cm)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)Cl)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |